molecular formula C6H15Sn B14475692 Dimethylbutyltin

Dimethylbutyltin

Cat. No.: B14475692
M. Wt: 205.89 g/mol
InChI Key: JDGIIPUXQCHJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylbutyltin is an organotin compound characterized by the presence of two methyl groups and one butyl group attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylbutyltin can be synthesized through several methods, including the reaction of butyltin trichloride with methylmagnesium bromide or methyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction scheme is as follows:

Butyltin trichloride+2Methylmagnesium bromideThis compound+2Magnesium chloride\text{Butyltin trichloride} + 2 \text{Methylmagnesium bromide} \rightarrow \text{this compound} + 2 \text{Magnesium chloride} Butyltin trichloride+2Methylmagnesium bromide→this compound+2Magnesium chloride

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation or recrystallization to remove impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Dimethylbutyltin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form organotin oxides.

    Reduction: It can be reduced to lower oxidation states of tin.

    Substitution: The methyl or butyl groups can be substituted with other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups.

Scientific Research Applications

Dimethylbutyltin has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Studies are investigating its use in drug delivery systems and as a potential anticancer agent.

    Industry: this compound is used in the production of heat-stabilized plastics and as a stabilizer in PVC manufacturing.

Mechanism of Action

The mechanism by which dimethylbutyltin exerts its effects varies depending on the application:

    Catalysis: In catalytic reactions, this compound acts as a Lewis acid, facilitating the formation of reactive intermediates.

    Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.

    Drug Delivery: It can form complexes with drugs, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyltin dichloride
  • Butyltin trichloride
  • Trimethyltin chloride

Uniqueness

Dimethylbutyltin is unique due to its specific combination of methyl and butyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

Molecular Formula

C6H15Sn

Molecular Weight

205.89 g/mol

InChI

InChI=1S/C4H9.2CH3.Sn/c1-3-4-2;;;/h1,3-4H2,2H3;2*1H3;

InChI Key

JDGIIPUXQCHJKH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.